

What is (S,R)-LSN3318839 and how does it work

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Compound of Interest		
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An in-depth guide for researchers, scientists, and drug development professionals on **(S,R)-LSN3318839**, a novel positive allosteric modulator of the Glucagon-like peptide-1 receptor.

Introduction

(S,R)-LSN3318839 is an orally active, small-molecule positive allosteric modulator (PAM) of the Glucagon-like peptide-1 receptor (GLP-1R).[1][2] It has been identified as a potential therapeutic agent for type 2 diabetes mellitus (T2DM).[3][4][5] Unlike traditional GLP-1R agonists, LSN3318839 functions by enhancing the activity of endogenous GLP-1 peptides, particularly the metabolite GLP-1(9-36)NH₂, which is typically a weak partial agonist.[3][6] The compound exhibits a unique "molecular glue" mechanism, stabilizing the interaction between the peptide ligand and the GLP-1 receptor.[4] This guide provides a comprehensive technical overview of its mechanism of action, quantitative data from key experiments, and detailed experimental methodologies.

Core Mechanism of Action

LSN3318839 acts as a biased GLP-1R modulator.[3] Its primary mechanism involves binding to an allosteric site on the GLP-1R, specifically within the transmembrane (TM) 1 and TM2 cleft. [7][8] This binding induces a conformational change that repositions the weakly active metabolite GLP-1(9-36) to adopt a binding pose similar to that of the full agonist, GLP-1(7-36). [7][8] This allosteric modulation significantly enhances the potency and efficacy of GLP-1(9-36), effectively converting it into a full agonist.[3][6]

The potentiation is strongly biased towards the G-protein signaling pathway (via G α s) over β -arrestin recruitment.[3][6][9] This leads to increased intracellular cyclic AMP (cAMP)

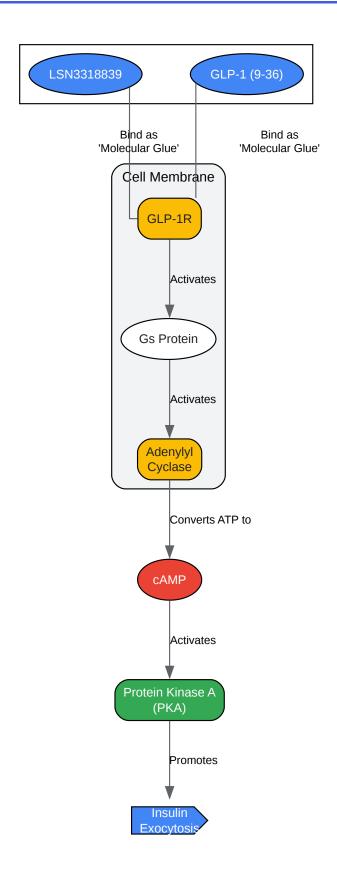


accumulation, which in pancreatic β-cells, triggers glucose-dependent insulin secretion.[3][7]

Signaling Pathway

The binding of LSN3318839 and a GLP-1 peptide to the GLP-1R initiates a canonical G-protein signaling cascade. The activated receptor stimulates the Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. This increase in cAMP activates Protein Kinase A (PKA), leading to downstream effects culminating in insulin exocytosis.





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Caption: GLP-1R signaling cascade potentiated by LSN3318839.



Quantitative Biological Activity

The efficacy of LSN3318839 has been quantified through various in vitro and in vivo assays. The data highlights its potentiation effects on GLP-1 receptor ligands.

Table 1: In Vitro Potency and Efficacy

Assay	Cell Line	Ligand	LSN3318 839 Conc.	Paramete r	Value	Referenc e
cAMP Accumulati on	HEK293	GLP-1(9- 36)	0 nM	EC50	363.1 nM	[7]
cAMP Accumulati on	HEK293	GLP-1(9- 36)	50 nM	EC50	23.4 nM	[7]
cAMP Accumulati on	HEK293	GLP-1(9- 36)	500 nM	EC50	3.3 nM	[7]
cAMP Accumulati on	HEK293	GLP-1(9- 36)	5000 nM (5 μM)	EC50	0.41 nM	[7]
cAMP Accumulati on	HEK293	GLP-1(9- 36)	5000 nM (5 μM)	Fold Enhancem ent	891-fold	[7]
cAMP Accumulati on	HEK293	LSN33188 39	N/A	EC50	14 nM	[9]
cAMP Accumulati on	HEK293	GLP-1(9- 36)	50 nM	Emax	~98%	[7]
Insulin Secretion	INS-1 832- 3	GLP-1(9- 36)	1-3 μΜ	Effect	Significant Increase	[2]



Table 2: In Vivo Activity

Animal Model	Dose (Oral)	Co- administered Agent	Effect	Reference
GIPR KO Mice	30 mg/kg	None	Significant glucose excursion reduction	[3]
GIPR KO Mice	10-30 mg/kg	Sitagliptin	Additive glucose- lowering effect	[2][3][6]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize LSN3318839.

In Vitro cAMP Accumulation Assay

This assay quantifies the ability of LSN3318839 to potentiate GLP-1R-mediated G-protein signaling.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GLP-1R.
- Protocol:
 - Cell Plating: Seed HEK293-GLP-1R cells into 96-well plates and culture until they reach approximately 80-90% confluency.
 - Assay Medium: Replace culture medium with a stimulation buffer (e.g., Hanks' Balanced
 Salt Solution with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
 - Compound Addition: Add LSN3318839 at varying concentrations (e.g., 50, 500, 5000 nM)
 to the designated wells.[7]
 - Ligand Stimulation: Add serial dilutions of GLP-1(9-36) or GLP-1(7-36) to the wells and incubate for a specified time (e.g., 30 minutes at 37°C).



- Cell Lysis: Lyse the cells to release intracellular cAMP.
- cAMP Detection: Quantify cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
- Data Analysis: Plot concentration-response curves and calculate EC₅₀ and E_{max} values using non-linear regression analysis.

In Vivo Oral Glucose Tolerance Test (oGTT)

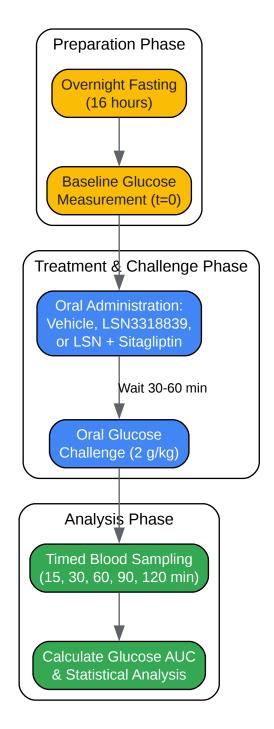
The oGTT assesses the in vivo efficacy of LSN3318839 on glucose homeostasis in an animal model.

- Animal Model: GIPR KO (Gastric Inhibitory Polypeptide Receptor Knockout) mice, to isolate the effects to the GLP-1R pathway.
- Protocol:
 - Acclimatization & Fasting: Acclimatize animals and fast them overnight (e.g., 16 hours)
 with free access to water.
 - Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting glucose levels.
 - Compound Administration: Administer LSN3318839 (e.g., 30 mg/kg) or vehicle control via oral gavage.[3] In combination studies, co-administer a DPP4 inhibitor like sitagliptin.
 - Glucose Challenge: After a set period (e.g., 30-60 minutes post-compound administration),
 administer a glucose solution (e.g., 2 g/kg) via oral gavage.
 - Blood Sampling: Collect subsequent blood samples at timed intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
 - Glucose Measurement: Measure blood glucose concentrations using a standard glucometer.
 - Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to determine the total glucose excursion. Statistical analysis (e.g., ANOVA) is used



to compare treatment groups.

Experimental Workflow Visualization



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Caption: Standard workflow for an Oral Glucose Tolerance Test (oGTT).



Synthesis and Physicochemical Properties

The synthesis of LSN3318839 is a multi-step process starting from 2,4-dichloro-1-bromobenzene.[3] Key reaction steps include palladium-catalyzed couplings and the installation of a chiral amine to achieve the desired (S,R) stereochemistry.[3]

Table 3: Physicochemical Data

Property	Value	Reference
Molecular Formula	C26H23Cl2N3O2	[9]
Molecular Weight	480.39 g/mol	[9]
Appearance	Solid	[9]
Purity (HPLC)	≥98%	
Solubility	10 mM in DMSO	[9]

Conclusion

(S,R)-LSN3318839 is a pioneering GLP-1R positive allosteric modulator that functions as a molecular glue to potentiate the activity of endogenous GLP-1 peptides. Its biased signaling mechanism, which favors the therapeutic G-protein pathway, and its demonstrated in vivo efficacy in lowering glucose levels, mark it as a significant compound in the development of novel oral therapeutics for type 2 diabetes. The data and protocols presented herein provide a foundational guide for researchers in the fields of pharmacology and drug development.

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